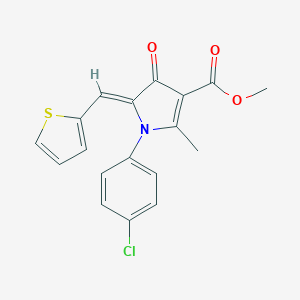
methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as THP or Thieno[3,2-c]pyrrole-4,6-dione, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
Methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is believed to exert its effects by binding to specific target proteins and modulating their activity. For example, it has been shown to inhibit the interaction between the transcription factor c-Myc and its binding partner Max, which plays a key role in the development of cancer. methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to modulate the activity of various enzymes, including proteases and kinases.
Biochemical and Physiological Effects:
methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the modulation of immune function. It has also been shown to have anti-inflammatory effects, potentially through the inhibition of the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate for lab experiments is its high potency, which allows for the use of low concentrations of the compound. It is also relatively stable and easy to handle. However, methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate can be difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate, including the investigation of its potential as a therapeutic agent for various diseases, the development of new synthetic methods for the compound, and the exploration of its interactions with specific target proteins. Additionally, the use of methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate as a fluorescent probe for cellular imaging could be further optimized and expanded.
Synthesemethoden
The synthesis of methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate involves the condensation of 2-thienylmethylamine with ethyl acetoacetate, followed by cyclization and esterification. The resulting product is a yellow crystalline powder with a molecular weight of 396.88 g/mol and a melting point of 180-182°C.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have a range of potential applications in scientific research, including as an inhibitor of protein-protein interactions, a modulator of enzyme activity, and a fluorescent probe for cellular imaging. It has also been investigated for its potential anti-cancer and anti-inflammatory properties.
Eigenschaften
Produktname |
methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Molekularformel |
C18H14ClNO3S |
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
methyl (5Z)-1-(4-chlorophenyl)-2-methyl-4-oxo-5-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO3S/c1-11-16(18(22)23-2)17(21)15(10-14-4-3-9-24-14)20(11)13-7-5-12(19)6-8-13/h3-10H,1-2H3/b15-10- |
InChI-Schlüssel |
AUSRNKVHPZSTFD-GDNBJRDFSA-N |
Isomerische SMILES |
CC1=C(C(=O)/C(=C/C2=CC=CS2)/N1C3=CC=C(C=C3)Cl)C(=O)OC |
SMILES |
CC1=C(C(=O)C(=CC2=CC=CS2)N1C3=CC=C(C=C3)Cl)C(=O)OC |
Kanonische SMILES |
CC1=C(C(=O)C(=CC2=CC=CS2)N1C3=CC=C(C=C3)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-2-(4-chloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298943.png)
![(5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298944.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298946.png)
![(5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298947.png)
![9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298949.png)
![2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide](/img/structure/B298953.png)
![3-cyclohexyl-2-[(4-fluorophenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298958.png)

methanethione](/img/structure/B298962.png)
![[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione](/img/structure/B298963.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298964.png)
![2-(9-anthrylmethylene)-5-(4-isopropylphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B298965.png)
![5-{[5-(1-azepanyl)-2-furyl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298966.png)
![1-(2-ethylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298967.png)